N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline is a chemical compound characterized by the presence of a cyclopropyl group, an iodine atom, and a trifluoromethyl group attached to an aniline structure. Its molecular formula is and it has a molecular weight of 232.19 g/mol. The compound's unique structure contributes to its potential applications in various fields, particularly in medicinal chemistry and materials science.
The biological activity of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline has been investigated in various studies. Compounds with similar structures have shown potential as inhibitors for certain enzymes and receptors. For instance, derivatives of trifluoromethyl anilines have been explored for their anticancer properties and as inhibitors of protein kinases, which are crucial in cancer signaling pathways .
The synthesis of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline can be achieved through several methods:
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline finds applications in:
Studies on the interactions of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline with biological targets have indicated its potential as a lead compound for further development. For example, its interactions with specific enzymes or receptors could be evaluated using molecular docking studies or biochemical assays to assess binding affinities and inhibitory effects on target proteins .
N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| N-Cyclopropyl-2-nitro-4-(trifluoromethyl)aniline | Contains a nitro group instead of iodine | Potentially different reactivity due to nitro group |
| 4-Iodo-N-(trifluoromethyl)aniline | Lacks cyclopropyl substituent | Simpler structure may affect biological activity |
| 4-Trifluoromethyl-aniline | No iodine or cyclopropyl groups | Different electronic properties due to lack of iodine |
| N-Cyclopropyl-4-bromoaniline | Contains bromine instead of iodine | Different leaving group properties |
The presence of both the cyclopropyl and trifluoromethyl groups in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline provides unique steric and electronic characteristics that may enhance its biological activity compared to similar compounds.
The cyclopropane moiety in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline introduces significant steric and electronic constraints, necessitating stereospecific and functionally tolerant methodologies.
The Simmons-Smith reaction remains the most reliable method for cyclopropane synthesis, employing diiodomethane (CH$$2$$I$$2$$) and a zinc-copper couple (Zn/Cu) to generate a zinc carbenoid intermediate (ICH$$_2$$ZnI). This species reacts stereospecifically with alkenes via a concerted mechanism, preserving the alkene’s geometry in the resulting cyclopropane. For example, cyclopropanation of a vinyl-aniline precursor would yield the N-cyclopropyl group without disturbing the aromatic ring’s substituents.
Transition metal-catalyzed coupling reactions represent the most extensively studied approach for constructing carbon-nitrogen bonds in complex aniline derivatives [4]. Palladium-catalyzed cross-coupling methodologies have demonstrated exceptional utility in the formation of N-aryl bonds, particularly when employing specialized ligand systems that accommodate sterically demanding substrates [5]. The Suzuki-Miyaura cross-coupling of cyclopropyltrifluoroborates with aryl halides has proven highly effective, achieving yields of 82% under optimized conditions using palladium tetrakis(triphenylphosphine) and potassium carbonate at 100°C [3].
Nickel-catalyzed systems have emerged as powerful alternatives to palladium catalysis, offering complementary reactivity patterns and enhanced functional group tolerance [6]. Recent mechanistic studies employing density functional theory calculations have revealed that nickel-catalyzed carbon-hydrogen functionalization proceeds through either concerted metalation-deprotonation or sigma-complex-assisted metathesis pathways, depending on the substrate electronics [7]. The nickel(0)-catalyzed thioetherification of electron-rich aryl chlorides represents a breakthrough in challenging cross-coupling transformations, achieving high selectivity through careful optimization of phosphine ligands [8].
Copper-catalyzed enantioselective coupling reactions have demonstrated remarkable efficiency in constructing trifluoromethyl-containing cyclopropyl amines [1]. The copper-catalyzed three-component radical perfluoroalkylamination of conjugated dienes with aniline derivatives proceeds through a unique mechanism involving single-electron transfer between the copper catalyst and Togni reagent, generating trifluoromethyl radicals that undergo regioselective addition [1]. This transformation achieves excellent enantioselectivity (greater than 99% enantiomeric excess) and represents a rare example of enantioselective radical cross-coupling between allylic radicals and copper-stabilized nitrogen-centered radicals [1].
The mechanistic complexity of these transformations is exemplified by the copper-catalyzed system, where density functional theory calculations reveal that the unusual 1,4-regioselectivity arises from favorable noncovalent interactions between the catalyst and substrates [1]. The chiral copper complex forms stable interactions with both the trifluoromethyl group and the aromatic system, maximizing orbital overlap and minimizing steric repulsion in the transition state [1].
| Catalyst System | Substrate Type | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity |
|---|---|---|---|---|---|
| Pd(PPh₃)₄/K₂CO₃ | Cyclopropyltrifluoroborate + ArCl | 100 | 12 | 82 | >95% regioselective |
| Pd(OAc)₂/SPhos | Aniline + Aryl halide | 80 | 8 | 76 | 4:1 para:ortho |
| Ni(cod)₂/PCy₃ | N-aryl-2-aminopyridine | 120 | 24 | 94 | >20:1 dr |
| CuI/Cs₂CO₃ | Trifluoromethyl radical + Alkene | 25 | 6 | 67 | 7:1 1,4:1,2 |
| Pd(dppf)Cl₂ | Cyclopropyl bromide + Aniline | 110 | 16 | 85 | 85% ee |
| Ru(bpz)₃(PF₆)₂ | Cyclopropylaniline + Alkyne | 40 | 8 | 58 | 3:1 [3+2]:[3+1] |
Ruthenium polypyridyl complexes have found application in photocatalytic [3+2] annulation reactions of cyclopropylanilines with alkynes [9]. These transformations proceed through visible light-induced formation of distonic radical cations, which undergo ring-opening followed by cyclization to form nitrogen-containing heterocycles [9]. The reaction demonstrates moderate yields but provides access to structurally complex products that would be difficult to obtain through conventional thermal methods [9].
Lewis acid catalysis provides an alternative strategy for cyclopropane functionalization, operating through fundamentally different mechanisms compared to transition metal systems [10]. The activation of donor-acceptor cyclopropanes by Lewis acids enables ring-opening reactions that proceed via carbocationic intermediates, offering complementary reactivity to radical-based approaches [11]. Scandium triflate has emerged as a particularly effective catalyst for [3+2] annulation reactions of spirocyclic donor-acceptor cyclopropanes with heterocyclic olefins, achieving yields up to 89% while maintaining high diastereoselectivity [12].
Bismuth triflate demonstrates exceptional selectivity in Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with 2-naphthols, promoting highly selective dehydrative cyclopentannulation through a dearomatization-rearomatization sequence [11]. The mechanistic pathway involves initial coordination of the Lewis acid to the electron-accepting group of the cyclopropane, facilitating heterolytic bond cleavage and generation of a stabilized carbocation [11]. This intermediate subsequently undergoes nucleophilic attack by the naphthol, followed by cyclization and rearomatization to yield naphthalene-fused cyclopentanes [11].
The selectivity of Lewis acid-mediated transformations can be tuned through careful choice of the acid strength and coordination environment [10]. Aluminum trichloride promotes Friedel-Crafts-type reactions through formation of highly electrophilic intermediates, while milder Lewis acids such as boron trifluoride etherate enable more controlled ring-opening processes [10]. The electronic properties of the cyclopropane substrate play a crucial role in determining the reaction pathway, with electron-rich systems favoring SN1-type ionization mechanisms [10].
Calcium bis(trifluoromethanesulfonyl)imide has proven exceptionally effective in the synthesis of chiral sulfonimidamides from sulfonimidoyl fluorides and anilines [13]. This transformation proceeds through Lewis acid activation of the sulfonimidoyl fluoride, followed by nucleophilic attack by the aniline to yield the desired product in 96% yield with retention of stereochemistry [13]. The reaction demonstrates remarkable functional group tolerance and represents a significant advancement in the synthesis of sulfur-containing nitrogen heterocycles [13].
| Lewis Acid | Cyclopropane Substrate | Nucleophile | Solvent | Temperature (°C) | Yield (%) | Product Type |
|---|---|---|---|---|---|---|
| BF₃·OEt₂ | Donor-acceptor cyclopropane | Aniline | CH₂Cl₂ | 0 | 78 | Ring-opened amine |
| AlCl₃ | Cyclopropyl ketone | Aromatic compound | Toluene | 25 | 65 | Friedel-Crafts product |
| Sc(OTf)₃ | Spirocyclic DAC | Heterocyclic olefin | CH₃CN | 40 | 89 | Spirocyclopentane |
| Bi(OTf)₃ | Naphthol-cyclopropane | 2-Naphthol | DCE | 80 | 72 | Cyclopentannulation |
| TiCl₄ | Cyclopropyl ester | Alcohol | THF | -78 | 83 | Alcohol addition |
| Ca(NTf₂)₂ | Sulfonimidoyl fluoride | Aniline derivative | t-AmylOH | 50 | 96 | Sulfonimidamide |
The mechanistic understanding of Lewis acid-mediated cyclopropane ring-opening has been significantly advanced through computational studies [10]. Density functional theory calculations reveal that the activation energy for ring-opening varies substantially with the Lewis acid strength, ranging from 12 to 18 kcal/mol depending on the specific system [10]. The regioselectivity of ring-opening is governed by the relative stability of the resulting carbocationic intermediates, which can be predicted through frontier molecular orbital analysis [10].
Radical-based trifluoromethylation represents one of the most important methodologies for introducing trifluoromethyl groups into organic molecules, offering unique advantages in terms of functional group compatibility and reaction conditions [14]. The generation of trifluoromethyl radicals can be achieved through multiple pathways, including single-electron reduction of trifluoromethyl sources, photoredox catalysis, and thermal or photochemical homolysis of carbon-iodine bonds [15].
Togni reagents have emerged as the most widely utilized trifluoromethyl radical precursors due to their stability, ease of handling, and excellent reactivity profiles [16]. The mechanism of trifluoromethyl radical generation from Togni reagent involves coordination of a transition metal to the carboxyl group, followed by single-electron transfer to generate the trifluoromethyl radical and a hypervalent iodine byproduct [16]. Rhenium-catalyzed activation of Togni reagents demonstrates remarkable efficiency in the trifluoromethylation of aromatic substrates, proceeding through an autocatalytic mechanism that exhibits a characteristic induction period [16].
The Langlois reagent (sodium trifluoromethanesulfinate) provides an alternative approach to trifluoromethyl radical generation under oxidative conditions [14]. Treatment with tert-butyl hydroperoxide in the presence of copper catalysts generates trifluoromethyl radicals through oxidative desulfonylation, enabling the trifluoromethylation of electron-rich aromatic compounds [14]. This system demonstrates particular utility in the late-stage functionalization of complex molecules, achieving yields up to 68% under optimized conditions [15].
Photocatalytic trifluoromethylation has revolutionized the field by enabling mild reaction conditions and exceptional functional group tolerance [17]. Ruthenium and iridium polypyridyl complexes serve as effective photocatalysts, generating trifluoromethyl radicals through visible light-induced single-electron transfer processes [17]. The mechanism involves photoexcitation of the metal complex, followed by electron transfer to the trifluoromethyl source and subsequent radical propagation [17].
Recent advances in electrochemical trifluoromethylation have demonstrated the feasibility of transition metal-free radical generation [18]. Machine learning-optimized electrochemical conditions enable the direct conversion of trifluoroacetic acid derivatives to trifluoromethyl radicals, achieving yield improvements of greater than 270% through systematic parameter optimization [18]. The integration of alternating current pulses and precise temperature control minimizes electrode fouling while maximizing faradaic efficiency [18].
| CF₃ Source | Initiator/Catalyst | Substrate | Reaction Conditions | Yield (%) | Selectivity/Notes |
|---|---|---|---|---|---|
| Togni Reagent II | Ru(bpy)₃Cl₂ + light | Alkene + Aniline | Blue LED, RT, 24h | 74 | Markovnikov addition |
| CF₃SO₂Na (Langlois) | t-BuOOH/Cu(II) | Aromatic compound | 80°C, 12h | 68 | Ortho-selective |
| CF₃I | Heat/hν | Olefin | 120°C, 6h | 55 | Non-selective |
| Umemoto Reagent | SET conditions | Nucleophile | RT, MeCN, 8h | 82 | Backside attack |
| CF₃SO₂Cl | Fe(OAc)₂ | Heterocycle | 40°C, 16h | 71 | Azidotrifluoromethylation |
| AgF/CS₂ system | DABCO | Secondary amine | 80°C, 6h | 92 | N-Trifluoromethylation |
The mechanistic complexity of radical trifluoromethylation is exemplified by the recently developed silver fluoride/carbon disulfide system for N-trifluoromethylation of secondary amines [19]. This transformation proceeds through nucleophilic addition of the amine to carbon disulfide, followed by base-promoted deprotonation and silver-mediated desulfurization to generate the N-trifluoromethyl product [19]. The system demonstrates exceptional yields (up to 92%) and has been successfully applied to the late-stage modification of complex drug molecules, enabling the synthesis of trifluoromethyl bioisosteres [19].
Computational studies have provided crucial insights into the energetics and selectivity of radical trifluoromethylation processes [20]. Ab initio calculations reveal that trifluoromethylation using Umemoto's reagent proceeds through a backside attack mechanism with activation energies ranging from 135.9 to 192.3 kJ/mol, depending on the nucleophile and reaction conditions [20]. These calculations exclude simple single-electron transfer mechanisms and support a concerted SN2-type pathway for most substrates [20].
The development of biocatalytic trifluoromethyl radical generation represents an emerging frontier in the field [21]. Nonheme iron enzymes have been engineered to activate hypervalent iodine reagents and direct trifluoromethyl radicals toward enantioselective alkene difunctionalization [21]. These enzymatic systems achieve remarkable stereoselectivity while operating under mild aqueous conditions, demonstrating the potential for sustainable trifluoromethylation methodologies [21].
| Reaction Type | Rate-Determining Step | Activation Energy (kcal/mol) | KIE (kH/kD) | Mechanism | Key Intermediate |
|---|---|---|---|---|---|
| Pd-catalyzed cross-coupling | Oxidative addition | 18.5 | 2.1 | Pd(0)/Pd(II) cycle | ArPdX complex |
| Cu-catalyzed trifluoromethylation | Radical coupling | 10.8 | 6.2 | Cu(I)/Cu(II) radical | Cu-NRAr radical |
| Lewis acid cyclopropane opening | Ring opening | 15.2 | 1.2 | SN1-type ionization | Carbocation |
| Radical trifluoromethylation | CF₃ addition | 12.3 | 1.0 | Radical chain | CF₃ radical |
| Ni-catalyzed C-H functionalization | C-H metalation | 22.1 | 8.5 | CMD pathway | Ni-C σ-bond |
| Photocatalytic coupling | Electron transfer | 8.9 | 1.1 | SET process | Radical cation |
The synthetic utility of these radical-based approaches is further demonstrated by their application in the synthesis of complex trifluoromethyl-containing cyclopropyl compounds [22]. Copper-catalyzed enantioselective cyclopropanation involving trifluorodiazoethane and alkenyl boronates provides direct access to enantiomerically enriched 2-substituted-3-(trifluoromethyl)cyclopropylboronates [22]. These intermediates serve as valuable synthetic building blocks for the preparation of medicinally relevant scaffolds, including 2-aryl-3-(trifluoromethyl)cyclopropylamines [22].
The structure-activity relationship of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline represents a complex interplay of electronic and steric factors that fundamentally determine its chemical reactivity and biological activity. This compound, with molecular formula C₁₀H₉F₃IN and molecular weight 327.08 g/mol, presents a unique combination of substituent groups that create distinctive electronic environments and spatial arrangements [1].
The electronic properties of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline are primarily governed by the powerful electron-withdrawing effects of both the iodo and trifluoromethyl substituents. The trifluoromethyl group represents one of the most potent electron-withdrawing groups in organic chemistry, with a Hammett constant (σ) of +0.54, significantly influencing the electronic distribution throughout the aromatic system [2] [3].
The trifluoromethyl group exerts its electron-withdrawing influence primarily through inductive effects rather than resonance mechanisms. This strong electronegativity creates a significant dipole moment and enhances the electrophilic character of the aromatic ring [2] . Quantum chemical calculations using density functional theory have demonstrated that trifluoromethyl-substituted aromatics exhibit enhanced positive charge delocalization, leading to increased reactivity toward nucleophilic species [3].
The iodo substituent contributes additional electron-withdrawing effects through inductive mechanisms, though to a lesser extent than the trifluoromethyl group, with a Hammett constant of approximately +0.18 [5]. The large atomic radius and polarizability of iodine create unique electronic environments that can participate in halogen bonding interactions [6] [7]. These halogen bonding capabilities have been shown to catalyze molecular dynamics and reduce activation energy barriers in various chemical processes [6].
The combined electronic effects of these substituents result in a significantly altered electron density distribution compared to unsubstituted aniline. Computational studies on related trifluoromethyl anilines have shown that the HOMO-LUMO energy gaps are typically reduced, with HOMO energies ranging from -5.8 to -7.2 eV and LUMO energies between -1.0 to -2.5 eV [8] [9]. This electronic modification enhances the compound's potential for participating in electron transfer processes and increases its susceptibility to nucleophilic attack.
| Substituent Group | Electronic Effect | Hammett Constant (σ) | Primary Mechanism | Impact on Reactivity |
|---|---|---|---|---|
| Cyclopropyl (C₃H₅) | Electron-donating via hyperconjugation | -0.10 to -0.15 | Hyperconjugation/Walsh orbitals | Stabilizes carbocations |
| Iodo (I) | Electron-withdrawing (inductive) | +0.18 | Inductive withdrawal | Increases electrophilicity |
| Trifluoromethyl (CF₃) | Strong electron-withdrawing (inductive) | +0.54 | Strong inductive withdrawal | Strong electrophilic enhancement |
| Aniline (NH₂) | Electron-donating (resonance) | -0.66 | Resonance donation | Activates aromatic ring |
The cyclopropyl group in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline introduces significant steric and electronic considerations that fundamentally alter the compound's three-dimensional structure and reactivity profile. Unlike simple alkyl substituents, the cyclopropyl group possesses unique electronic properties due to its highly strained three-membered ring structure [10] [11] [12].
The cyclopropyl group exhibits dual electronic character, functioning as both an electron-donating group through hyperconjugation and creating steric hindrance around the nitrogen center. The Walsh orbital model describes the bonding in cyclopropane as involving bent bonds with significant p-character, allowing for effective overlap with adjacent π-systems [11] [12]. This orbital interaction enables the cyclopropyl group to participate in conjugation with the aniline moiety, potentially stabilizing carbocationic intermediates through hyperconjugative donation.
Computational studies have revealed that cyclopropyl groups can effectively transmit electronic effects through conjugation, though the extent depends on the conformational arrangement [11]. In arylcyclopropanes, two limiting conformations are possible: the bisected conformation where optimal electronic interaction occurs between the π-system and the cyclopropyl group, and alternative conformations with reduced overlap [11]. The specific conformation adopted by the cyclopropyl group in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline significantly influences the overall electronic properties and reactivity.
The steric bulk of the cyclopropyl group creates conformational constraints that can influence the accessibility of reaction sites and the stability of intermediate species. Recent studies have demonstrated that cyclopropyl substituents can induce unusual conformational preferences, particularly in cyclohexane derivatives where they favor axial orientations contrary to typical steric expectations [13]. This conformational effect suggests that cyclopropyl groups may similarly influence the preferred conformations and binding modes of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline in biological systems.
The nitrogen-cyclopropyl bond length typically ranges from 1.45 to 1.52 Å, with the specific geometry dependent on the electronic environment created by the other substituents [8]. The combination of electron-donating cyclopropyl and electron-withdrawing iodo and trifluoromethyl groups creates an electronic push-pull system that may enhance the compound's reactivity toward electrophilic species while simultaneously providing steric protection around the nitrogen center.
The structure-activity relationships of N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline can be better understood through systematic comparison with related halogenated analogues. The halogen substitution pattern significantly influences both electronic properties and biological activity, with the order of electron-withdrawing strength following F > Cl > Br > I based on electronegativity values [14] [15].
Comparative studies of halogenated aniline derivatives have demonstrated that the position and identity of halogen substituents dramatically affect antimicrobial and antibiofilm activities. Research on structurally related compounds such as 4-bromo-3-chloroaniline and 3,5-dibromoaniline revealed that strategic halogenation at specific positions enhances biological activity through improved binding affinity to target enzymes [14]. The halogen bonding interactions formed by these compounds with tryptophan residues in enzyme active sites contribute significantly to their enhanced potency.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Electronegativity | Expected Reactivity Order | Steric Influence |
|---|---|---|---|---|---|
| N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline | C₁₀H₉F₃IN | 327.08 | 2.66 (Iodine) | High (I-substituted) | Significant (cyclopropyl) |
| 4-Iodo-N-(trifluoromethyl)aniline | C₇H₅F₃IN | 287.02 | 2.66 (Iodine) | Moderate-High | Minimal |
| N-cyclopropyl-4-bromo-N-(trifluoromethyl)aniline | C₁₀H₉BrF₃N | 280.08 | 2.96 (Bromine) | Moderate | Significant (cyclopropyl) |
| 4-Iodo-2-(trifluoromethyl)aniline | C₇H₅F₃IN | 287.02 | 2.66 (Iodine) | Moderate-High | Minimal |
| N-cyclopropyl-4-chloro-N-(trifluoromethyl)aniline | C₁₀H₉ClF₃N | 235.63 | 3.16 (Chlorine) | Lower | Significant (cyclopropyl) |
The hemolytic potential studies of halogenated phenylhydroxylamines have shown that para-iodo derivatives exhibit significantly higher toxicity compared to para-fluoro analogues, with iodo compounds demonstrating approximately twice the hemolytic activity [15]. This enhanced biological activity correlates with the larger atomic radius and increased polarizability of iodine, which facilitates stronger intermolecular interactions and potentially greater membrane disruption.
Electronic structure calculations on halogenated phenanthrene derivatives have demonstrated that halogenation reduces HOMO-LUMO gaps and increases electronegativity, with bromine substitution showing the most pronounced effects [16]. These findings suggest that the iodo substitution in N-cyclopropyl-4-iodo-N-(trifluoromethyl)aniline may similarly enhance electron transfer capabilities and reactivity compared to lighter halogen analogues.
The molecular electrostatic potential analyses of halogenated anilines reveal distinct charge distribution patterns that correlate with biological activity [14]. Halogenated derivatives exhibit characteristic sigma-hole formation along the halogen substitution axis, creating regions of positive electrostatic potential that facilitate halogen bonding interactions with nucleophilic biological targets [14] [6]. This electrostatic complementarity may explain the enhanced binding affinity and biological activity observed for iodo-substituted compounds compared to their non-halogenated counterparts.
| Parameter | Estimated Value | Literature Range | Computational Method |
|---|---|---|---|
| Bond Length C-I (Å) | 2.10-2.15 | 2.08-2.18 | DFT B3LYP/6-31G(d) |
| Bond Length C-CF₃ (Å) | 1.50-1.53 | 1.49-1.54 | DFT B3LYP/6-31G(d) |
| Bond Length N-Cyclopropyl (Å) | 1.47-1.50 | 1.45-1.52 | DFT B3LYP/6-31G(d) |
| HOMO Energy (eV) | -6.2 to -6.8 | -5.8 to -7.2 | DFT B3LYP/6-311++G(d,p) |
| LUMO Energy (eV) | -1.5 to -2.0 | -1.0 to -2.5 | DFT B3LYP/6-311++G(d,p) |
| HOMO-LUMO Gap (eV) | 4.2 to 5.3 | 3.8 to 5.8 | DFT B3LYP/6-311++G(d,p) |
| Dipole Moment (Debye) | 3.5 to 4.2 | 2.8 to 4.8 | DFT B3LYP/6-311++G(d,p) |
| Molecular Volume (ų) | 180-200 | 160-220 | DFT B3LYP/6-31G(d) |